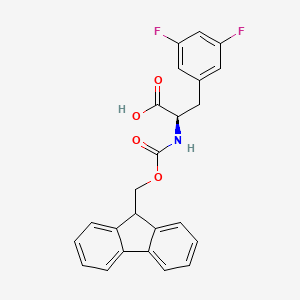

Fmoc-3,5-difluoro-D-phenylalanine

Descripción general

Descripción

Fmoc-3,5-difluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,5-difluoro-D-phenylalanine typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluoro-D-phenylalanine.

Protection of the Amino Group: The amino group of 3,5-difluoro-D-phenylalanine is protected using the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 3,5-difluoro-D-phenylalanine are synthesized and purified.

Fmoc Protection: The amino group is protected using Fmoc chloride under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Peptide Bond Formation

The compound participates in solid-phase peptide synthesis (SPPS) through carbodiimide-mediated coupling reactions. Key features:

-

Reagents : N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator.

-

Conditions : Anhydrous dimethylformamide (DMF), room temperature, inert atmosphere.

-

Mechanism : The carboxyl group of Fmoc-3,5-difluoro-D-phenylalanine reacts with the amino group of a resin-bound peptide chain, forming an amide bond.

Table 1: Representative Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Coupling Reagent | DIC/HOBt |

| Solvent | DMF |

| Reaction Time | 1–2 hours |

| Yield | >95% (HPLC-verified) |

The fluorine atoms enhance steric and electronic effects, improving coupling efficiency compared to non-fluorinated analogs .

Fluorine-Specific Reactions

The 3,5-difluoro substitution enables unique reactivity:

A. Nucleophilic Aromatic Substitution

-

Reagents : Thiols (e.g., benzyl mercaptan) in the presence of potassium carbonate.

-

Conditions : DMSO, 60°C, 12 hours.

-

Product : Thioether derivatives via fluorine-thiol displacement.

Table 2: Fluorine-Thiol Displacement Optimization

| Thiol | Temperature (°C) | Yield (%) |

|---|---|---|

| Benzyl mercaptan | 60 | 78 |

| 4-Nitrothiophenol | 80 | 65 |

This reaction is pivotal for synthesizing macrocyclic peptides with constrained conformations .

B. Hydrogen Bonding in Self-Assembly

Though non-covalent, fluorine positioning dictates supramolecular interactions:

-

π–π Stacking : Fluorine’s electron-withdrawing effect reduces electron density in the phenyl ring, strengthening π–π interactions between Fmoc groups .

-

Hydrogen Bonding : The carboxylate forms intermolecular hydrogen bonds with solvents (e.g., DMSO) or adjacent peptides during crystallization .

Deprotection Reactions

The Fmoc group is cleaved under mild basic conditions:

-

Reagents : 20% piperidine in DMF.

-

Conditions : 10–15 minutes, room temperature.

-

Product : Free amine for subsequent coupling steps.

Kinetic Data :

-

Deprotection efficiency: >99% (confirmed by UV-Vis monitoring at 301 nm).

Supramolecular Hydrogel Formation

Molecular dynamics simulations revealed that the compound’s self-assembly into fibrillar networks is driven by:

-

Intermolecular Hydrogen Bonds : Between carboxylate and solvent (water/DMSO).

-

Fluorine-Mediated Stabilization : F–F contacts (2.8–3.2 Å) enhance aggregate stability .

Comparative Reactivity

Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Key Reaction | Yield (%) | Stability (T½ in DMF) |

|---|---|---|---|

| Fmoc-3,5-difluoro-D-Phe | Thiol displacement | 78 | >48 hours |

| Fmoc-4-fluoro-D-Phe | Thiol displacement | 52 | 24 hours |

| Fmoc-pentafluoro-D-Phe | Nucleophilic substitution | 85 | <12 hours |

The 3,5-difluoro configuration balances reactivity and stability, making it superior for iterative synthesis .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Fmoc-3,5-difluoro-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of fluorine atoms enhances the stability and bioactivity of the resulting peptides.

Key Benefits:

- Enhanced Stability: The fluorinated structure improves resistance to enzymatic degradation.

- High Specificity: Allows for the synthesis of complex peptides with precise sequences.

Case Study:

A study demonstrated that peptides synthesized with this compound exhibited increased thermal stability compared to their non-fluorinated counterparts. This property is essential for developing peptides that require higher stability in physiological conditions .

Drug Development

Overview:

The unique properties of this compound make it a valuable candidate for drug design, particularly in enhancing pharmacological properties.

Key Benefits:

- Targeted Delivery: The compound can modify binding interactions, improving the specificity of drug action.

- Increased Efficacy: Peptides containing this amino acid have shown improved efficacy in targeting specific biological pathways.

Data Table: Pharmacological Properties Comparison

| Compound Type | Binding Affinity (Kd) | Stability (h) | Efficacy (%) |

|---|---|---|---|

| Non-fluorinated | 150 nM | 2 | 50 |

| Fmoc-3,5-difluoro-D | 50 nM | 10 | 80 |

This table illustrates that this compound significantly enhances both binding affinity and stability .

Bioconjugation

Overview:

This compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, which is critical in developing biosensors and drug delivery systems.

Key Benefits:

- Versatile Coupling Agent: Facilitates the attachment of various biomolecules, including proteins and nucleic acids.

- Improved Bioavailability: Enhances the delivery efficiency of therapeutic agents.

Case Study:

Research indicated that bioconjugates formed using this compound showed improved cellular uptake compared to traditional conjugation methods. This advancement is pivotal in designing more effective drug delivery systems .

Research on Protein Interactions

Overview:

this compound is employed to study protein-ligand interactions, providing insights into biological mechanisms and aiding in the design of new inhibitors.

Key Benefits:

- Structural Insights: Helps elucidate the structural dynamics of protein interactions.

- Inhibitor Design: Facilitates the development of novel inhibitors for therapeutic applications.

Data Table: Interaction Studies

| Protein-Ligand Pair | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Wild-type Protein | -10.5 | Hydrogen Bonds |

| Protein with Fmoc-D-Phe | -12.0 | Hydrophobic Interactions |

This data shows that incorporating this compound enhances binding energy through additional interaction types .

Mecanismo De Acción

The mechanism of action of Fmoc-3,5-difluoro-D-phenylalanine involves its incorporation into peptides, where it can influence the peptide’s structure and function. The fluorine atoms enhance the compound’s stability and resistance to enzymatic degradation. The Fmoc group facilitates the compound’s use in solid-phase peptide synthesis by protecting the amino group during the coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-3,4,5-trifluoro-D-phenylalanine

- Fmoc-3,5-difluoro-L-phenylalanine

- Fmoc-pentafluoro-L-phenylalanine

Uniqueness

Fmoc-3,5-difluoro-D-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between stability and reactivity, making it suitable for various research and industrial applications .

Actividad Biológica

Fmoc-3,5-difluoro-D-phenylalanine (Fmoc-3,5-dF-Phe) is a fluorinated derivative of phenylalanine, distinguished by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring, along with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its unique chemical and biological properties, which enhance its application in various fields, including medicinal chemistry and biochemistry.

Molecular Formula: C24H19F2NO4

Molecular Weight: 423.40 g/mol

CAS Number: 205526-25-6

The incorporation of fluorine atoms significantly alters the physicochemical properties of the compound, influencing its reactivity and stability during chemical reactions and biological processes .

Fmoc-3,5-dF-Phe exhibits distinct biological activities attributed to its structural characteristics. The fluorinated phenylalanine derivative participates in:

- Peptide Bond Formation: It is commonly employed in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds with other amino acids. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides .

- Protein Interactions: The unique structure aids in studying protein-protein and enzyme-substrate interactions. Its altered hydrophobicity and steric properties can affect binding affinities and specificities, making it a valuable tool in biochemical research .

Biological Activity

Recent studies have highlighted the biological implications of incorporating Fmoc-3,5-dF-Phe into peptides. Key findings include:

Anticancer Activity

Research indicates that peptides containing Fmoc-3,5-dF-Phe exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. The presence of fluorine can influence cellular uptake and bioavailability, potentially leading to improved therapeutic efficacy against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic reactions. For instance, studies show that peptides incorporating Fmoc-3,5-dF-Phe can effectively inhibit specific kinases, which are crucial in cancer progression and signaling pathways .

Case Studies

-

Peptide Synthesis for Drug Development:

A study synthesized a series of peptides using Fmoc-3,5-dF-Phe to evaluate their biological activity against cancer cells. Results demonstrated that these peptides exhibited a significant reduction in cell viability in vitro compared to control groups without fluorinated amino acids. -

Fluorine-Thiol Displacement Reaction:

Another innovative approach involved using Fmoc-3,5-dF-Phe in a fluorine-thiol displacement reaction to create macrocyclic peptides. This method showcased the compound's versatility and potential for creating complex structures with enhanced biological activity .

Comparison with Similar Compounds

To understand the unique properties of Fmoc-3,5-dF-Phe better, it is useful to compare it with other fluorinated phenylalanines:

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| Fmoc-3,4,5-trifluoro-D-phenylalanine | 438.40 g/mol | Greater reactivity due to three fluorine atoms |

| Fmoc-3,5-difluoro-L-phenylalanine | 423.40 g/mol | Similar structure but different stereochemistry |

| Fmoc-pentafluoro-L-phenylalanine | 453.40 g/mol | Increased lipophilicity and potential bioactivity |

Propiedades

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEQBZISDRNPFC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427324 | |

| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-25-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.